Ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate
CAS No.: 1019345-45-9
Cat. No.: VC15885922
Molecular Formula: C13H11Cl2NO3
Molecular Weight: 300.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019345-45-9 |
|---|---|
| Molecular Formula | C13H11Cl2NO3 |
| Molecular Weight | 300.13 g/mol |
| IUPAC Name | ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C13H11Cl2NO3/c1-3-19-13(17)7-6-16-12-9(18-2)5-4-8(14)10(12)11(7)15/h4-6H,3H2,1-2H3 |
| Standard InChI Key | AGBHYOGNFFMSBZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)Cl)Cl |
Introduction
Structural and Molecular Characteristics
The compound’s quinoline backbone is substituted with functional groups that confer unique electronic and steric properties. The IUPAC name, ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate, reflects its substituent positions. Key structural features include:
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Chlorine atoms at positions 4 and 5, which enhance electrophilicity and influence intermolecular interactions.
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A methoxy group at position 8, contributing to solubility and hydrogen-bonding capabilities.
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An ethyl carboxylate group at position 3, offering sites for further derivatization.
The molecular structure is validated by spectroscopic data, including InChIKey (AGBHYOGNFFMSBZ-UHFFFAOYSA-N) and SMILES (CCOC(=O)C1=C(C2=C(C=CC(=C2Cl)OC)Cl)N=CC=C1) .
Synthesis and Purification
Synthetic Pathways
The synthesis of ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate involves multi-step reactions, often starting with malonic acid derivatives or pre-functionalized quinoline precursors. A representative approach includes:
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Cyclization: 2-((2-Chlorophenylamino)methylene)malonic acid diethyl ester undergoes thermal cyclization in diphenylether at elevated temperatures to form the quinoline core .
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Chlorination: Electrophilic chlorination introduces chlorine atoms at positions 4 and 5, requiring precise stoichiometry to avoid overhalogenation.
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Methoxy and Ethyl Carboxylate Incorporation: Methoxy groups are introduced via nucleophilic substitution, while esterification with ethanol completes the ethyl carboxylate moiety .
Optimization and Challenges
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Reaction Conditions: Heating durations (e.g., 1 hour ) and solvent choices (e.g., diphenylether ) critically impact yields.
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Purification: Chromatography is essential to isolate the target compound from byproducts, given the structural similarity of intermediates.
Physicochemical Properties
While experimental data for the target compound remain limited, analog studies and computational predictions provide insights:
The absence of a melting point for the target compound suggests further experimental characterization is needed .
Chemical Reactivity and Derivative Formation
Ethyl 4,5-dichloro-8-methoxyquinoline-3-carboxylate participates in reactions typical of quinoline derivatives:
Hydrolysis
The ethyl carboxylate group undergoes base-catalyzed hydrolysis to yield carboxylic acid derivatives, which are intermediates for amide or peptide conjugates:
Nucleophilic Substitution
Chlorine atoms at positions 4 and 5 are susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling diversification of the quinoline scaffold. For example:
Catalytic Hydrogenation
The quinoline ring can be reduced under hydrogenation conditions to produce tetrahydroquinoline derivatives, altering biological activity profiles.
Biological Activities and Mechanisms
Anticancer Activity
Preliminary studies suggest that chloro-substituted quinolines interfere with cancer cell proliferation by targeting topoisomerases or inducing apoptosis. The ethyl carboxylate group may enhance cell permeability.
Enzyme Inhibition
The compound’s structure aligns with inhibitors of kinases and phosphodiesterases, making it a candidate for treating inflammatory or neurodegenerative diseases.
Applications in Scientific Research
Medicinal Chemistry
As a medical intermediate , the compound serves as a precursor for drug candidates. Its chlorine and methoxy groups are pharmacophores in antimalarial and antiviral agents.
Material Science
Quinoline derivatives are explored in organic electronics. The conjugated π-system and electron-withdrawing groups could enable applications in light-emitting diodes (LEDs).
Agrochemical Development
Structural analogs are used in pesticides, leveraging their ability to disrupt insect nervous systems.
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